1,3,3,4,5,5-Hexafluorocyclopentene
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Overview
Description
1,3,3,4,5,5-Hexafluorocyclopentene is a fluorinated cyclic compound characterized by the presence of six fluorine atoms attached to a five-membered cyclopentene ring
Preparation Methods
The synthesis of 1,3,3,4,5,5-Hexafluorocyclopentene typically involves the use of dicyclopentadiene, hexachlorocyclopentadiene, or octachlorocyclopentene as starting materials. The synthetic routes include halogenation and subsequent fluorination reactions. For instance, hexachlorocyclopentadiene can be fluorinated using hydrogen fluoride in the presence of a catalyst to produce hexafluorocyclopentene . Industrial production methods often involve large-scale fluorination processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,3,4,5,5-Hexafluorocyclopentene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen fluoride, zinc, and various oxidizing agents. Major products formed from these reactions include hexafluorocyclopentane derivatives and other fluorinated compounds.
Scientific Research Applications
1,3,3,4,5,5-Hexafluorocyclopentene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3,3,4,5,5-Hexafluorocyclopentene exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s high fluorine content enhances its reactivity, allowing it to participate in various chemical transformations. For example, its oxidation by hydroxyl radicals leads to the formation of reactive intermediates that further react with oxygen and nitrogen oxides .
Comparison with Similar Compounds
1,3,3,4,5,5-Hexafluorocyclopentene can be compared with other similar fluorinated cyclic compounds, such as:
- 1,1,2,2,3,3-Hexafluorocyclopentane
- 1,1,2,2,3,3,4-Heptafluorocyclopentane
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane
These compounds share similar structural features but differ in their fluorine content and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,3,3,4,5,5-hexafluorocyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6/c6-2-1-4(8,9)3(7)5(2,10)11/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSNAONUGNAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891737 |
Source
|
Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-02-6 |
Source
|
Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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